molecular formula C8H5N3O B8567499 3-(Cyanoamino)phenyl cyanate CAS No. 62272-57-5

3-(Cyanoamino)phenyl cyanate

Cat. No.: B8567499
CAS No.: 62272-57-5
M. Wt: 159.14 g/mol
InChI Key: CYKHONLQRKGMNT-UHFFFAOYSA-N
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Description

3-(Cyanoamino)phenyl cyanate is a useful research compound. Its molecular formula is C8H5N3O and its molecular weight is 159.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

62272-57-5

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

[3-(cyanoamino)phenyl] cyanate

InChI

InChI=1S/C8H5N3O/c9-5-11-7-2-1-3-8(4-7)12-6-10/h1-4,11H

InChI Key

CYKHONLQRKGMNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC#N)NC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

55 g (0.5 mol) of m-aminophenol are dissolved in 500 ml of isopropanol in a 1 liter three-necked flask equipped with a stirrer, thermometer and dropping funnel. A solution, precooled to 0° C, of 55.0 ml (1.10 mol) of cyanogen chloride in 50 ml of isopropanol is slowly added dropwise with stirring to the resulting solution at a temperature of 0° C. On completion of the reaction, a solution of 106 g (1.05 mol) of triethylamine in 50 ml of isopropanol is pumped in below the surface at 0° C by means of a metering pump. The reaction mixture is then stirred for 2 hours at room temperature. The product which precipitates is filtered off under suction, washed with 50 ml of isopropanol, subsequently taken up in 500 ml of dichloroethane and the triethyl ammonium chloride is extracted with water. Removal of the solvent by distillation at room temperature leaves the crude m-cyanatophenyl cyanamide which, in the IR-spectrum, shows two absorption bands characteristic of the cyanamide and the cyanate group in the region of 4.5 μ.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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